molecular formula C14H23NO4 B2894487 Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid CAS No. 2137536-57-1

Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid

Cat. No. B2894487
M. Wt: 269.341
InChI Key: ZTGUWOMBPDTTMH-IINYFYTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid, also known as Boc-3-OH, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of tryptophan, an amino acid that is essential for protein synthesis in the human body. Boc-3-OH has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid involves the protection of the indole nitrogen, followed by the reduction of the ketone group and the subsequent protection of the resulting alcohol. The carboxylic acid group is then introduced through a Grignard reaction, followed by deprotection of the alcohol and the indole nitrogen.

Starting Materials
Indole, tert-Butyl chloroformate, Sodium borohydride, Methanol, Magnesium, Bromoacetic acid, Diethyl ether, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Acetic acid, Sodium bicarbonate

Reaction
Indole is reacted with tert-butyl chloroformate in the presence of a base to protect the nitrogen atom., The resulting product is then reduced using sodium borohydride in methanol to give the corresponding alcohol., The alcohol is then protected using tert-butyl dimethylsilyl chloride in the presence of a base., Magnesium is reacted with bromoacetic acid in diethyl ether to form a Grignard reagent., The Grignard reagent is then reacted with the protected alcohol to introduce the carboxylic acid group., The protecting groups are then removed using hydrochloric acid and sodium hydroxide., The product is extracted using ethyl acetate and purified using acetic acid and sodium bicarbonate.

Mechanism Of Action

The mechanism of action of Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid is not well understood, but it is believed to act as a prodrug that is cleaved by enzymes in the body to release the active compound. The active compound is thought to interact with specific receptors or enzymes in the body, leading to its biochemical and physiological effects.

Biochemical And Physiological Effects

Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response. These effects are thought to be due to the interaction of Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid with specific receptors or enzymes in the body.

Advantages And Limitations For Lab Experiments

Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid has several advantages for use in lab experiments, including its high purity and stability, which make it easy to handle and store. Its ability to introduce a tryptophan residue into a peptide or protein sequence also makes it a valuable tool for studying the effects of tryptophan on biochemical and physiological processes. However, Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid has limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are many future directions for the study of Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid and its derivatives. One area of research is the development of novel compounds with potential therapeutic applications, such as anticancer agents and antimicrobial peptides. Another area of research is the elucidation of the mechanism of action of Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid and its derivatives, which could lead to the development of new drugs and therapies. Additionally, the use of Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid in the study of tryptophan and its effects on biochemical and physiological processes is an area of ongoing research.

Scientific Research Applications

Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid has been used extensively in scientific research as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential for many biological processes, including cell signaling, enzyme catalysis, and immune response. Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid can be used to introduce a tryptophan residue into a peptide or protein sequence, which can have significant effects on its biochemical and physiological properties. Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid has also been used in the synthesis of novel compounds with potential therapeutic applications, such as anticancer agents and antimicrobial peptides.

properties

IUPAC Name

(3aR,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-indole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-8-14(11(16)17)7-5-4-6-10(14)15/h10H,4-9H2,1-3H3,(H,16,17)/t10-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGUWOMBPDTTMH-IINYFYTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2([C@@H]1CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid

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